3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2S/c7-4-2-1-3(6(10)11)12-5(2)9-8-4/h1H,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIVCOUPQOVFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NNC(=C21)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369347-95-4 | |
| Record name | 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the reaction of 2-aminothiophene with bromine and subsequent cyclization with hydrazine. The reaction conditions often require a solvent such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and its analogs:
Key Observations:
- Substituent Effects: Bromine at the 3-position (as in the target compound) increases molecular weight and may enhance electrophilic reactivity compared to methyl or trifluoromethyl groups .
- Functional Group Modifications : Ester derivatives (e.g., methyl carboxylates) serve as synthetic intermediates, while hydrazides (e.g., sc-347080) expand utility in medicinal chemistry .
- Biological Relevance : Trifluoromethyl and phenyl substituents (e.g., CID 7144596) are associated with bioactive profiles, including caspase-1 inhibition in crystal structure studies .
Biological Activity
3-Bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H4BrN3O2S
- Molecular Weight : 276.09 g/mol
This compound features a thieno[2,3-c]pyrazole core with a carboxylic acid group and a bromine substituent, which contributes to its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:
- Formation of Pyrazole Ring : Starting from suitable precursors, the pyrazole ring is formed through cyclization reactions.
- Bromination : The introduction of the bromine atom is achieved using brominating agents under controlled conditions.
- Carboxylation : The carboxylic acid group is introduced using carboxylation techniques, often involving carbon dioxide or carboxylic acid derivatives.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess antimicrobial properties. For instance, compounds related to 3-bromo-1H-thieno[2,3-c]pyrazole have shown effectiveness against various bacterial strains and fungi. A notable study reported significant inhibition against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .
Anticancer Potential
Recent advancements in drug discovery have highlighted the anticancer potential of pyrazole derivatives. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound demonstrated cytotoxicity with IC50 values ranging from 12.50 µM to 42.30 µM .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Research indicates that similar pyrazole compounds can reduce inflammation markers in animal models, suggesting a potential therapeutic application for inflammatory diseases .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against various pathogens.
- Method : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Candida albicans.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on cancer cell lines.
- Method : MTT assay was used to measure cell viability.
- Results : The compound showed a dose-dependent decrease in cell viability in MCF7 cells.
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization and bromination. For example, intermediates like methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate ( ) may undergo bromination using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C). Solvent choice (e.g., dichloromethane or DMF) and reaction time (12–24 hours) significantly impact yield. Post-synthesis, purification via column chromatography or recrystallization is recommended .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Analytical techniques include:
Q. What are the recommended storage conditions to maintain compound stability?
Store as a lyophilized powder at –20°C in airtight, light-protected containers. Avoid aqueous solutions unless stabilized with inert buffers (pH 6–8). Long-term storage in DMSO should be minimized due to potential degradation .
Advanced Research Questions
Q. How does this compound interact with caspase enzymes, and what experimental approaches validate its allosteric inhibition?
The compound binds to caspase-1’s allosteric site via covalent interactions with cysteine residues (e.g., Cys285 and Cys362) at the dimer interface, as shown in the crystal structure (PDB: 2FUN) . Methodologies include:
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of bromine substitution in bioactivity?
Compare analogs with halogen replacements (e.g., Cl, F) or hydrogen at C3. Key steps:
Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC50 values)?
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardize assays : Use identical enzyme batches (e.g., recombinant caspase-1) and buffer systems.
- Repurify compounds : Confirm purity via LC-MS before testing.
- Control experiments : Include known inhibitors (e.g., VX-765) as benchmarks .
Methodological and Analytical Considerations
Q. What analytical techniques are critical for characterizing degradation products or metabolites?
- High-resolution mass spectrometry (HRMS) : Identify metabolites via exact mass matching.
- IR spectroscopy : Detect functional group changes (e.g., loss of carboxylic acid at ~1700 cm⁻¹).
- Stability studies : Incubate compounds in simulated physiological conditions (pH 7.4, 37°C) and monitor degradation over 72 hours .
Q. How can researchers design crystallization trials for co-crystallizing this compound with target proteins?
Optimize conditions using:
- Sparse matrix screening : Test ~500 conditions (e.g., PEGs, salts) with commercial kits.
- Microbatch method : Mix protein (10 mg/mL) and compound (1:5 molar ratio) under oil to minimize evaporation.
- Cryoprotection : Use glycerol or ethylene glycol before flash-freezing in liquid nitrogen .
Data Interpretation and Conflict Resolution
Q. How should discrepancies in crystallographic data (e.g., ligand occupancy) be resolved?
Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
